molecular formula C11H12O4 B3059438 Ethyl 3-formyl-4-methoxybenzoate CAS No. 122136-03-2

Ethyl 3-formyl-4-methoxybenzoate

Cat. No.: B3059438
CAS No.: 122136-03-2
M. Wt: 208.21 g/mol
InChI Key: JCVZWEULABNSDR-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4-methoxybenzoate is an aromatic ester featuring a formyl group at position 3 and a methoxy group at position 4 of the benzene ring, with an ethyl ester at the carboxylate position. Key characteristics inferred from analogs include:

  • Molecular weight: ~208.19 g/mol (based on methyl ester analog: 194.19 g/mol + ethyl group adjustment) .
  • Functional groups: Formyl (electron-withdrawing), methoxy (electron-donating), and ethyl ester (moderate lipophilicity).
  • Applications: Benzoate derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity in condensation and cyclization reactions .

Properties

IUPAC Name

ethyl 3-formyl-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)8-4-5-10(14-2)9(6-8)7-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZWEULABNSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348588
Record name ethyl 3-formyl-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122136-03-2
Record name ethyl 3-formyl-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-4-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-carboxy-4-methoxybenzoic acid.

    Reduction: 3-hydroxymethyl-4-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-4-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester and formyl groups.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-4-methoxybenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity.

Comparison with Similar Compounds

Methyl 3-Formyl-4-Methoxybenzoate (CAS: 145742-55-8)

Property Mthis compound This compound (Inferred)
Molecular Weight 194.19 g/mol ~208.19 g/mol
Ester Group Methyl Ethyl
Solubility Likely moderate in organic solvents Lower water solubility than methyl analog
Key Differences Higher volatility due to lower molecular weight Enhanced lipophilicity for prolonged activity

Research Findings :

  • The methyl ester analog is commercially available at 97% purity, suggesting robust synthetic protocols .

Ethoxylated Ethyl-4-Aminobenzoate (CAS: Not Provided)

Property Ethoxylated Ethyl-4-Aminobenzoate This compound
Molecular Weight 1266.6 g/mol ~208.19 g/mol
Functional Groups Ethoxylated amino, ethyl ester Formyl, methoxy, ethyl ester
Solubility Water-soluble Likely insoluble in water
Applications Cosmetic formulations Organic synthesis intermediates

Key Contrasts :

  • The ethoxylated derivative’s large polyethylene glycol chain enhances water solubility but reduces compatibility with nonpolar solvents .
  • The amino group in ethoxylated ethyl-4-aminobenzoate enables hydrogen bonding, unlike the formyl group in the target compound.

2-Ethoxy-4-Formylphenyl 3-Methylbenzoate (CAS: 443647-58-3)

Property 2-Ethoxy-4-Formylphenyl 3-Methylbenzoate This compound
Molecular Weight 284.31 g/mol ~208.19 g/mol
Substituent Positions Ethoxy (position 2), formyl (position 4) Methoxy (position 4), formyl (position 3)
Ester Group 3-Methylbenzoate Ethyl benzoate
Reactivity Steric hindrance from 3-methyl group Less steric hindrance

Research Insights :

  • Substituent positions critically influence electronic effects: The 3-formyl group in the target compound may enhance electrophilicity at the benzene ring compared to the 4-formyl derivative .
  • The 3-methylbenzoate ester in CAS 443647-58-3 could reduce solubility in polar solvents compared to ethyl esters .

Biological Activity

Ethyl 3-formyl-4-methoxybenzoate, with the molecular formula C11H12O4C_{11}H_{12}O_4 and CAS number 122136-03-2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, synthesis methods, and applications of this compound in various fields, supported by relevant research findings and data tables.

This compound is a derivative of benzoic acid characterized by a formyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it valuable in both synthetic chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Electrophilic Nature : The formyl group acts as an electrophile, enabling it to participate in nucleophilic addition reactions, which can modify biomolecules such as proteins and nucleic acids.
  • Influence on Enzyme Activity : This compound may influence enzyme-catalyzed reactions, particularly those involving ester and formyl groups. It has been shown to interact with enzymes that are crucial in metabolic pathways .

Synthesis Methods

This compound can be synthesized through several methods:

  • Esterification : A common method involves the esterification of 3-formyl-4-methoxybenzoic acid with ethanol in the presence of a catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Alternative Routes : Other synthetic routes may involve various reagents and conditions to optimize yield and purity, including continuous flow processes in industrial settings.

Biological Applications

This compound has been explored for its potential applications in several areas:

  • Pharmaceutical Research : This compound is being investigated as a lead compound for drug development targeting various diseases due to its biological activity . Its ability to modulate enzyme activity may contribute to therapeutic effects.
  • Antimicrobial Studies : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, related compounds have shown significant inhibition zones against bacterial strains, suggesting potential as antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacteria
Enzyme InteractionModulates enzyme-catalyzed reactions
Drug DevelopmentExplored as a lead compound for drugs

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial properties of fatty acid-derived compounds, this compound derivatives were tested against standard bacterial strains. The results indicated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • Enzyme Interaction Studies : Research has demonstrated that this compound influences specific metabolic pathways by interacting with key enzymes involved in cellular metabolism. These studies utilized spectroscopic methods to analyze binding interactions and enzymatic activity modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-formyl-4-methoxybenzoate
Reactant of Route 2
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Ethyl 3-formyl-4-methoxybenzoate

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